3A,6a-dimethyl-2-(3-methylbutan-2-yl)-octahydropyrrolo[3,4-c]pyrrole
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Overview
Description
3A,6a-dimethyl-2-(3-methylbutan-2-yl)-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound with a unique structure. It belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds. This compound is characterized by its octahydropyrrolo[3,4-c]pyrrole core, which is substituted with dimethyl and methylbutan groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3A,6a-dimethyl-2-(3-methylbutan-2-yl)-octahydropyrrolo[3,4-c]pyrrole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases as catalysts, and the reactions are carried out under reflux to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3A,6a-dimethyl-2-(3-methylbutan-2-yl)-octahydropyrrolo[3,4-c]pyrrole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group, often facilitated by catalysts or under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3A,6a-dimethyl-2-(3-methylbutan-2-yl)-octahydropyrrolo[3,4-c]pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological pathways and mechanisms due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3A,6a-dimethyl-2-(3-methylbutan-2-yl)-octahydropyrrolo[3,4-c]pyrrole exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3A,6a-dimethyl-2-(3-methylbutan-2-yl)-octahydropyrrolo[3,4-c]pyrrole: This compound itself.
Cyclobuta[1,2-c3,4-c’]difuran-1,3,4,6-tetrone: Another compound with a similar core structure but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of complex organic molecules or in pharmaceutical research.
Properties
Molecular Formula |
C13H26N2 |
---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
3a,6a-dimethyl-5-(3-methylbutan-2-yl)-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C13H26N2/c1-10(2)11(3)15-8-12(4)6-14-7-13(12,5)9-15/h10-11,14H,6-9H2,1-5H3 |
InChI Key |
OLUWZHNGYGQWGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)N1CC2(CNCC2(C1)C)C |
Origin of Product |
United States |
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